molecular formula C17H14N2O5 B4727870 N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

Cat. No.: B4727870
M. Wt: 326.30 g/mol
InChI Key: GFUCDRGBWQMDRX-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with an appropriate benzoxazine derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodioxole and benzoxazine rings makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-16(18-10-5-6-14-15(7-10)23-9-22-14)8-12-17(21)24-13-4-2-1-3-11(13)19-12/h1-7,12,19H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUCDRGBWQMDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)OC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Reactant of Route 2
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N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Reactant of Route 4
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N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Reactant of Route 5
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N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.